molecular formula C11H7F3N2O3 B6156705 1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid CAS No. 1260676-31-0

1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B6156705
CAS No.: 1260676-31-0
M. Wt: 272.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid is a compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-(trifluoromethoxy)phenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to oxidation to introduce the carboxylic acid group. Common reagents used in these reactions include hydrochloric acid, acetic acid, and oxidizing agents such as potassium permanganate or hydrogen peroxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins. This interaction can modulate the activity of enzymes, inhibit the growth of microorganisms, or induce apoptosis in cancer cells .

Comparison with Similar Compounds

  • 4-(Trifluoromethoxy)phenylacetic acid
  • 4-(Trifluoromethoxy)phenylboronic acid
  • (4-(Trifluoromethoxy)phenyl)urea

Comparison: 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid stands out due to its unique pyrazole ring structure, which imparts distinct chemical and biological properties. Compared to other trifluoromethoxy-containing compounds, it offers enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

1260676-31-0

Molecular Formula

C11H7F3N2O3

Molecular Weight

272.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.